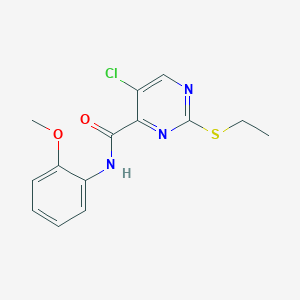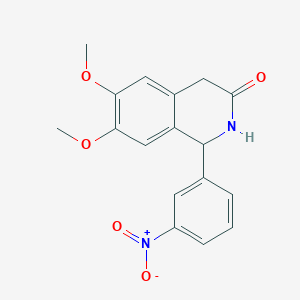![molecular formula C11H16N4O5 B5230777 3-ethyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene-7-carboxamide](/img/structure/B5230777.png)
3-ethyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-1,5-dinitro-3-azabicyclo[331]non-6-ene-7-carboxamide is a complex organic compound characterized by its bicyclic structure, which includes a nitrogen atom and multiple nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene-7-carboxamide typically involves multiple steps:
Formation of the bicyclic core: This can be achieved through a Mannich condensation reaction, where a precursor such as 3-acetonyl-2,4-bis(aci-nitro)cyclohex-5-en-1-one reacts with formaldehyde and primary amines.
Introduction of the nitro groups: Nitration reactions are employed to introduce nitro groups into the bicyclic structure. This often involves the use of nitric acid and sulfuric acid under controlled conditions.
Carboxamide formation: The final step involves the conversion of a carboxylic acid derivative to the carboxamide, typically using reagents like ammonia or amines.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for nitration and advanced purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The nitro groups in the compound can undergo further oxidation, potentially forming nitroso or other oxidized derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amines. Common reducing agents include hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The bicyclic structure can undergo electrophilic substitution reactions, particularly at positions adjacent to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Bromine in carbon tetrachloride for halogenation reactions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated bicyclic compounds.
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Studied for its unique reactivity and stability.
Biology and Medicine:
- Potential applications in drug development due to its unique structure and functional groups.
- Investigated for its biological activity, including antimicrobial and anticancer properties.
Industry:
- Potential use in the development of new materials with specific chemical properties.
- Studied for its potential use in explosives due to the presence of nitro groups.
Mechanism of Action
The mechanism by which 3-ethyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene-7-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro groups can participate in redox reactions, potentially generating reactive oxygen species that can damage cellular components.
Comparison with Similar Compounds
1,5-Dinitro-3-azabicyclo[3.3.1]non-6-ene: Lacks the ethyl and carboxamide groups, making it less complex.
3-Azabicyclo[3.3.1]nonane derivatives: These compounds share the bicyclic core but differ in the functional groups attached.
Uniqueness:
- The presence of both nitro and carboxamide groups in 3-ethyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene-7-carboxamide provides a unique combination of reactivity and stability.
- The ethyl group adds to the compound’s complexity and potential for diverse chemical reactions.
Properties
IUPAC Name |
3-ethyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O5/c1-2-13-6-10(14(17)18)3-8(9(12)16)4-11(5-10,7-13)15(19)20/h3H,2,4-7H2,1H3,(H2,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAMACJREFTAQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CC(=CC(C2)(C1)[N+](=O)[O-])C(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2,5-dichlorobenzamide](/img/structure/B5230700.png)
![6-(4-Ethylpiperazin-1-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5230704.png)
![2,4-dichloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5230707.png)
![N-[2-(benzylthio)ethyl]-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5230710.png)
![1-{2-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl}-3-phenyl-1-propanone hydrochloride](/img/structure/B5230717.png)

![2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5230726.png)
![5-[(2-methoxy-4-methylphenoxy)methyl]-N-(4-pyridinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5230732.png)
![6-bromo-3-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5230734.png)


![(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl) 2-quinolin-1-ium-1-ylacetate;bromide](/img/structure/B5230786.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)butanamide](/img/structure/B5230795.png)
![N-[1-(cyclopropylmethyl)indazol-3-yl]-2-(4,5-dichloro-2-methylimidazol-1-yl)acetamide](/img/structure/B5230803.png)
